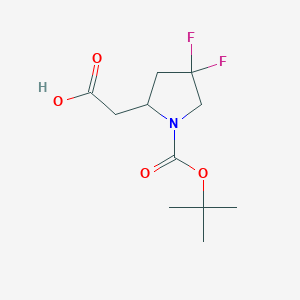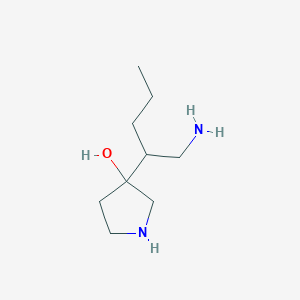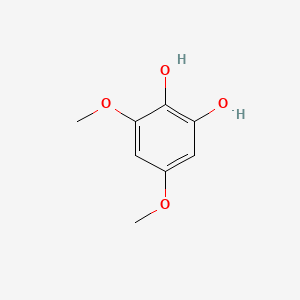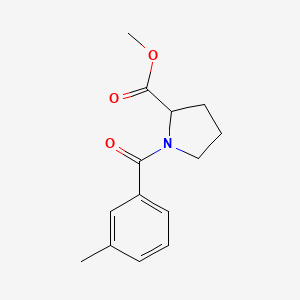
3-Chloro-2-methylphenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a 3-chloro-2-methylphenyl moiety. Chloroformates are widely used in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylphenyl chloroformate typically involves the reaction of 3-chloro-2-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Chloro-2-methylphenol+Phosgene→3-Chloro-2-methylphenyl chloroformate+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene and the chloroformate product. The use of a base helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: Reaction with water to form 3-chloro-2-methylphenol and carbon dioxide.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Chloro-2-methylphenol: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Chloro-2-methylphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methylphenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives such as carbamates and carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of the 3-chloro-2-methylphenyl group.
Benzyl chloroformate: Contains a benzyl group instead of the 3-chloro-2-methylphenyl group.
Phenyl chloroformate: Contains a phenyl group instead of the 3-chloro-2-methylphenyl group.
Uniqueness
3-Chloro-2-methylphenyl chloroformate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of derivatives formed, making it distinct from other chloroformates.
Propiedades
Fórmula molecular |
C8H6Cl2O2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
(3-chloro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3 |
Clave InChI |
QFJFXBMFUZQESR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)


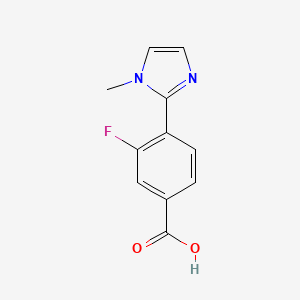
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

